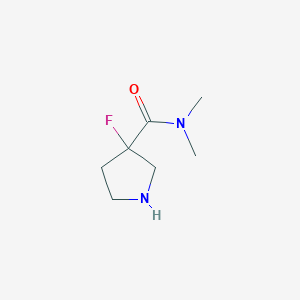
3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide
Descripción general
Descripción
3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C7H13FN2O and its molecular weight is 160.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Fluoro-N,N-dimethylpyrrolidine-3-carboxamide is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound includes a pyrrolidine ring substituted with a fluorine atom and a dimethylamino group. The presence of the carboxamide functional group enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is hypothesized that the compound can form hydrogen bonds with enzymes and proteins due to its carboxamide group, potentially inhibiting their activity. The fluorine atom may enhance metabolic stability and bioavailability, allowing for more effective therapeutic applications.
Antihypertensive Properties
Research has indicated that compounds similar to this compound exhibit antihypertensive effects. Studies suggest that these compounds may act on the renin-angiotensin system, leading to vasodilation and reduced blood pressure .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro assays have demonstrated that it can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Preliminary studies indicate favorable absorption and distribution characteristics, with bioavailability being significantly influenced by the compound's chemical structure .
| Parameter | Value |
|---|---|
| Half-life | 0.58 - 1.4 hours |
| Oral Bioavailability | 21% - 95% |
| Metabolic Stability | Enhanced by fluorination |
Case Study 1: Antihypertensive Activity
In a study involving hypertensive rats, administration of a derivative of this compound resulted in a significant reduction in systolic blood pressure compared to control groups. This effect was attributed to the compound's ability to inhibit angiotensin-converting enzyme (ACE) activity .
Case Study 2: Anti-inflammatory Activity
Another investigation assessed the anti-inflammatory effects of the compound in a model of acute inflammation. Results showed that treatment with this compound led to a marked decrease in edema formation and reduced levels of inflammatory markers such as TNF-alpha and IL-6 .
Propiedades
IUPAC Name |
3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FN2O/c1-10(2)6(11)7(8)3-4-9-5-7/h9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODVTOYNGVVRBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1(CCNC1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















